

A Comprehensive Technical Review of 4-Hydroxyacetophenone Oxime

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Compound of Interest

Compound Name: 4-Hydroxyacetophenone oxime

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Introduction

4-Hydroxyacetophenone oxime is a key organic compound with significant relevance in the pharmaceutical industry. Primarily recognized as a crucial intermediate in the synthesis of N-acetyl-p-aminophenol (Acetaminophen or Paracetamol), a widely used analgesic and antipyretic, its chemical properties and synthesis pathways are of considerable interest to researchers and drug development professionals.^{[1][2]} Furthermore, it is also known as an impurity in Acetaminophen preparations, making its characterization and quantification essential for quality control.^{[1][2]} This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and known biological relevance of **4-hydroxyacetophenone oxime**, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes.

Physicochemical Properties

4-Hydroxyacetophenone oxime is a white to off-white solid crystalline powder.^[3] Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₉ NO ₂	[4]
Molecular Weight	151.16 g/mol	[4]
CAS Number	34523-34-7	[2]
Melting Point	143 °C	[2]
Boiling Point	294.8 °C at 760 mmHg	[2]
Density	1.246 g/cm ³	[2]
Flash Point	132.1 °C	[2]
Appearance	White to off-white solid	[3]

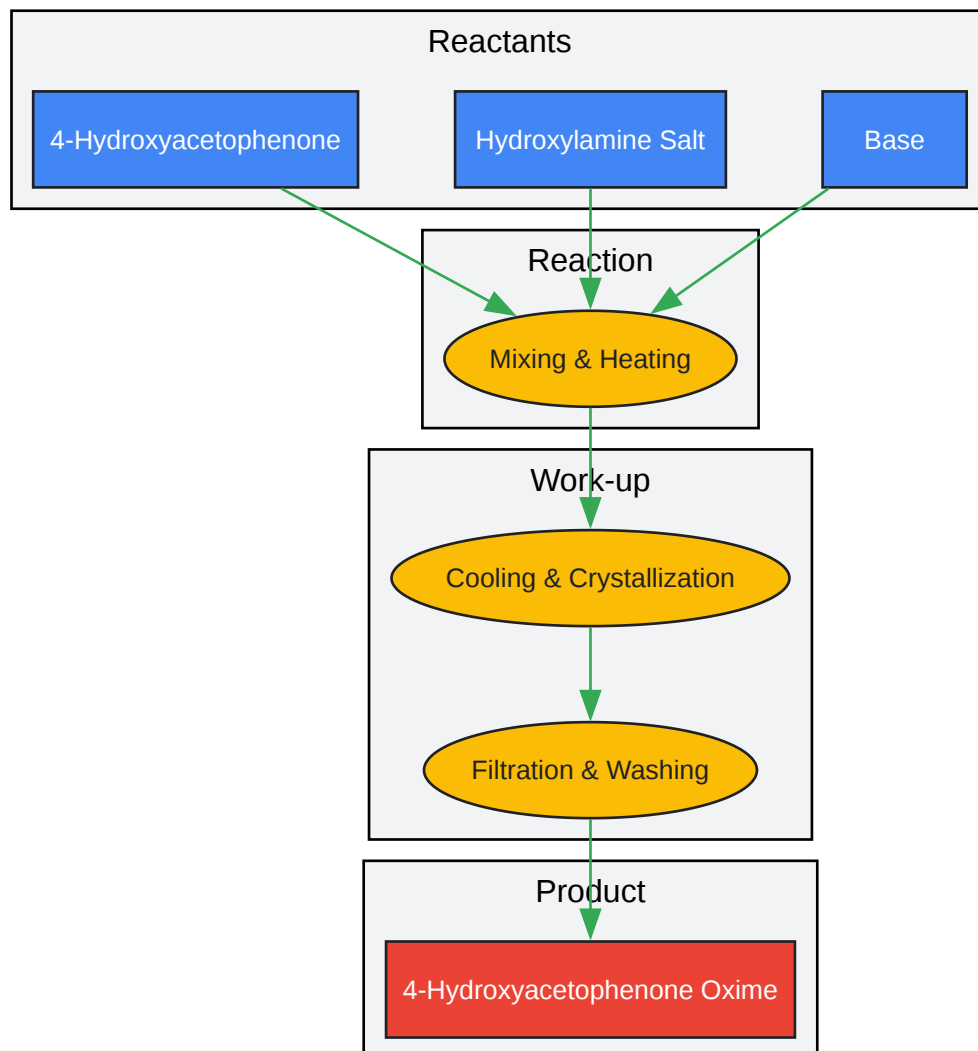
Synthesis of 4-Hydroxyacetophenone Oxime

The most common method for the synthesis of **4-hydroxyacetophenone oxime** involves the reaction of 4-hydroxyacetophenone with a hydroxylamine salt in the presence of a base.

Several variations of this method exist, with differences in the choice of hydroxylamine salt, base, and reaction conditions.

Synthesis Workflow

General Synthesis Workflow of 4-Hydroxyacetophenone Oxime



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Caption: General workflow for the synthesis of **4-hydroxyacetophenone oxime**.

Comparative Synthesis Data

Reactants	Base	Solvent	Reaction Conditions	Yield (%)	Reference(s)
4-Hydroxyacetophenone, Hydroxylamine Phosphate	30% Ammonium Hydroxide	Water	Reflux for 0.5 h	92.6	[5]
4-Hydroxyacetophenone, Hydroxylamm onium Sulfate	50% Sodium Hydroxide	Water	Reflux for 30 min	Not Specified	[6]
4-Hydroxyacetophenone, Hydroxylamine Hydrochloride	Potassium Hydroxide	Not Specified	Reflux	Moderate to Good	[7]
4-Hydroxyacetophenone, Ammonia, Hydrogen Peroxide	Ammonia	Liquid Phase	25°C to 150°C (with catalyst)	23 (Yield of Oxime)	[8]

Detailed Experimental Protocols

Protocol 1: Synthesis using Hydroxylamine Phosphate and Ammonium Hydroxide[5]

- A solution is prepared by adding 20.4 g (0.15 mol) of 4-hydroxyacetophenone and 12.9 g (65.6 mmol) of hydroxylamine phosphate to 100 mL of water at 70°C.
- To this solution, 16.3 mL of 30% ammonium hydroxide is added.
- The mixture is then heated at reflux for 30 minutes.

- White crystals of **4-hydroxyacetophenone oxime** form upon cooling.
- The product is collected, yielding 21.0 g (92.6%).

Protocol 2: Synthesis using Hydroxylammonium Sulfate and Sodium Hydroxide[6]

- A 1-L round-bottom flask is charged with 100 g (0.74 mol) of 4-hydroxyacetophenone, 46 g of sodium sulfate, 186 mL of 29% hydroxylammonium sulfate solution, and 260 mL of water.
- The contents of the flask are heated and stirred until all solids dissolve (approximately 80°C).
- A solution of 47 mL (0.89 mol) of 50% NaOH in 50 mL of water is placed in an addition funnel and added dropwise over a 15-minute period.
- The reaction mixture is refluxed for 30 minutes.
- The mixture is then allowed to cool slowly to 20°C with stirring to induce crystallization.
- The crystals are filtered and washed with 100 mL of ice water.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned spectrum for **4-hydroxyacetophenone oxime** is not readily available in a single source, data for the parent compound, 4-hydroxyacetophenone, can provide a basis for expected shifts.

¹H NMR Data of 4-Hydroxyacetophenone (in CDCl₃)[5]

Assignment	Chemical Shift (ppm)
A	8.69
B	7.925
C	6.985
D	2.601

¹³C NMR Data of 4-Hydroxyacetophenone[9]

Note: Specific peak assignments for **4-hydroxyacetophenone oxime** require dedicated spectral analysis.

Infrared (IR) Spectroscopy

The IR spectrum of **4-hydroxyacetophenone oxime** would be expected to show characteristic peaks for the hydroxyl group (O-H stretch), the oxime C=N bond, and the aromatic ring. The IR spectrum of the precursor, 4-hydroxyacetophenone, shows key absorptions that would be altered upon oxime formation.

Characteristic IR Absorptions of 4-Hydroxyacetophenone[10]

Wavenumber (cm ⁻¹)	Assignment
~3300 (broad)	O-H stretch (phenolic)
~1684	C=O stretch (ketone)
~3000	Aromatic C-H stretch
~1600, ~1455	Aromatic C=C ring stretch
~848	para-substituted benzene C-H bend

Upon formation of the oxime, the strong C=O stretching peak around 1684 cm⁻¹ would disappear and be replaced by a C=N stretching vibration, typically in the 1690-1640 cm⁻¹ region.

Mass Spectrometry (MS)

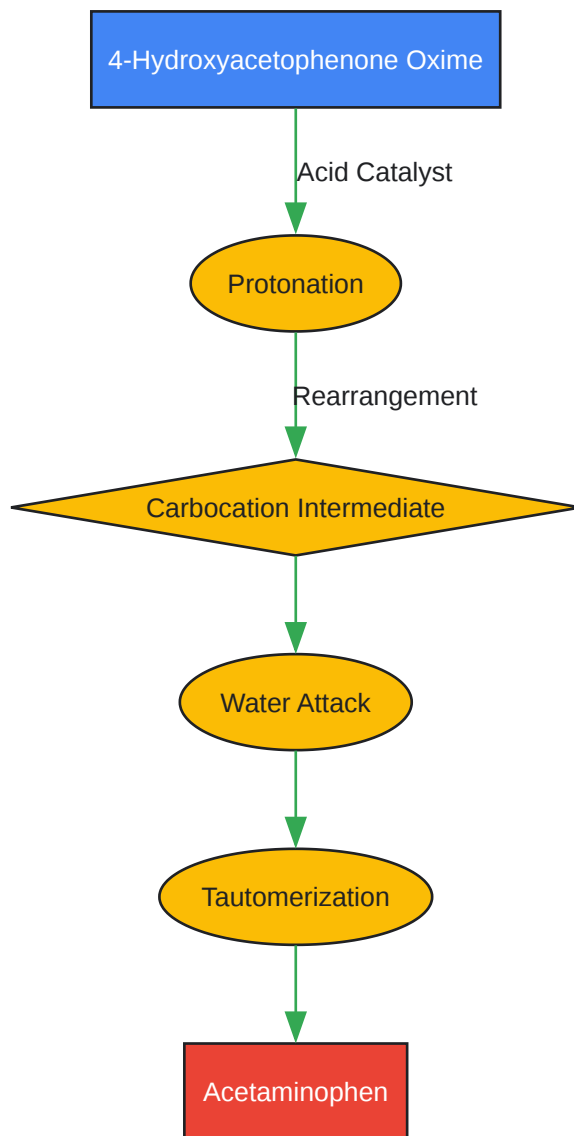
The mass spectrum of **4-hydroxyacetophenone oxime** would show a molecular ion peak corresponding to its molecular weight (151.16 g/mol). Fragmentation patterns would likely involve the loss of small neutral molecules such as H₂O, NO, or CH₃. The predicted monoisotopic mass is 151.063328530 Da.[4]

Role in the Synthesis of Acetaminophen (Paracetamol)

4-Hydroxyacetophenone oxime is a pivotal intermediate in an alternative industrial synthesis of Acetaminophen, known as the Hoechst-Celanese process. This process involves the Beckmann rearrangement of the oxime.^[11]

Beckmann Rearrangement Pathway

Beckmann Rearrangement of 4-Hydroxyacetophenone Oxime



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Caption: Simplified pathway of the Beckmann rearrangement to Acetaminophen.

Experimental Protocol for Beckmann Rearrangement

A variety of acid catalysts can be used to facilitate the Beckmann rearrangement of **4-hydroxyacetophenone oxime** to Acetaminophen.

Protocol: Beckmann Rearrangement using a Solid Acid Catalyst^[9]

- 0.1 g of a pre-activated catalyst (e.g., Zn-MCM-41) is suspended in a solution of 0.15 g (1 mmol) of **4-hydroxyacetophenone oxime** in 10 mL of a suitable solvent (e.g., ethanol, methanol, or acetone).
- The reaction mixture is heated to reflux and stirred for 1 hour.
- After the reaction, the mixture is filtered and diluted with methanol.
- The products are analyzed by gas chromatography (GC) or after recrystallization.

Biological Relevance

The primary biological relevance of **4-hydroxyacetophenone oxime** stems from its relationship with Acetaminophen.

Impurity in Acetaminophen

4-Hydroxyacetophenone oxime is a known impurity in Acetaminophen drug products.^{[1][2]} As such, its detection and quantification are important aspects of quality control in the pharmaceutical industry to ensure the safety and efficacy of Acetaminophen.

Precursor to a Biologically Active Molecule

As the direct precursor to Acetaminophen in the Hoechst-Celanese synthesis route, the purity and reactivity of **4-hydroxyacetophenone oxime** are critical for the efficient production of this widely used drug.^[11] Acetaminophen is a potent inhibitor of cyclooxygenase-2 (COX-2) and hepatic N-acetyltransferase 2 (NAT2), and it is used as an antipyretic and analgesic agent.^{[1][2]}

Direct Biological Activity

Currently, there is a notable lack of published research on the direct biological activities of **4-hydroxyacetophenone oxime** itself. While studies have explored the antioxidant and anti-inflammatory properties of its parent compound, 4-hydroxyacetophenone, and various other oxime derivatives, dedicated studies on the intrinsic pharmacological effects of **4-hydroxyacetophenone oxime** are not readily available in the scientific literature.^{[7][12][13]}

Therefore, its biological profile is predominantly understood in the context of its role as a synthetic intermediate and a process-related impurity.

Conclusion

4-Hydroxyacetophenone oxime is a compound of significant industrial importance, primarily due to its role as a key intermediate in the synthesis of Acetaminophen. Its synthesis is well-established, with several high-yield protocols available. The physicochemical and spectroscopic properties of **4-hydroxyacetophenone oxime** are crucial for its identification and quality control, especially in the context of it being an impurity in the final drug product. While direct biological activities of **4-hydroxyacetophenone oxime** have not been extensively studied, its central role in the production of one of the world's most common over-the-counter drugs underscores its importance for researchers and professionals in drug development and pharmaceutical manufacturing. Future research could explore the potential for independent biological activities of this oxime, which may reveal novel pharmacological applications.

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